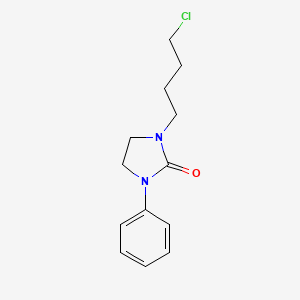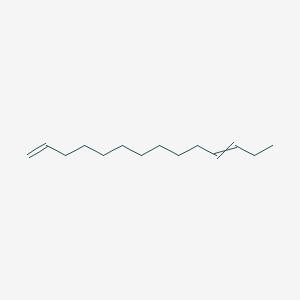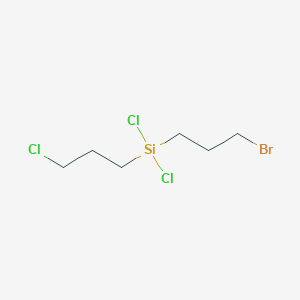![molecular formula C15H10ClNO B14265054 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-62-1](/img/structure/B14265054.png)
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a cyclohepta[b]pyrrol-2(1H)-one core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one typically involves multiple steps, starting with the preparation of the cyclohepta[b]pyrrol-2(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.
(4-Chlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanone: This compound also contains a chlorophenyl group but has different substituents and a distinct core structure
Properties
CAS No. |
141493-62-1 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-8-13(9-7-12)17-14-5-3-1-2-4-11(14)10-15(17)18/h1-10H |
InChI Key |
JTPDGBJAEGWSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC(=O)N2C3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)

![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)



![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)
![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

